3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGQQRZGPYYPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391599 | |
| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182057-85-8 | |
| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Amino 3 4 Benzyloxy Phenyl Propan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol reveals several strategic disconnections that can guide the design of a synthetic route. The primary bond disconnections to consider are the C-C and C-N bonds of the aminopropanol (B1366323) backbone.
Disconnection I (C-N Bond): A primary disconnection approach involves breaking the C-N bond, which suggests an amination reaction. This could be achieved through the reductive amination of a corresponding β-hydroxy ketone or the nucleophilic attack of an amine on a suitable electrophile.
Disconnection II (Cα-Cβ Bond): A disconnection between the α and β carbons of the propanol (B110389) chain points towards a Mannich-type reaction. This strategy would involve the condensation of a benzyloxy-substituted acetophenone (B1666503) derivative with formaldehyde (B43269) and an amine.
Disconnection III (Functional Group Interconversion): Another key retrosynthetic strategy involves functional group interconversion. For instance, the primary alcohol could be derived from the reduction of a carboxylic acid or ester, and the amino group could be introduced via the reduction of a nitro or azide (B81097) group.
These disconnections pave the way for various synthetic approaches, including both linear and convergent strategies, which will be explored in the subsequent sections.
Established and Emerging Synthetic Routes to this compound
The synthesis of this compound can be approached through several established and emerging routes, each with its own merits regarding efficiency, stereocontrol, and scalability.
Stereoselective and Enantioselective Synthesis Protocols
The presence of a stereocenter at the C-3 position necessitates the development of stereoselective and enantioselective synthetic methods to obtain enantiopure forms of the target compound.
One of the most effective methods for achieving high enantioselectivity in the synthesis of β-amino alcohols is the asymmetric reduction of the corresponding β-amino ketone. This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation.
| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |
| Chiral Oxazaborolidine (Corey-Bakshi-Shibata catalyst) | β-Amino Ketone | >95% | Analogous reactions |
| Ru-BINAP complexes | β-Amino Ketone | Up to 99% | Analogous reactions |
| Rh-Chiral Diphosphine complexes | Enamine precursor | High | acs.org |
Another powerful approach is the use of chiral auxiliaries. An auxiliary can be attached to the amine or another part of the molecule to direct the stereochemical outcome of a key reaction, after which it is cleaved to yield the desired enantiomer.
Green Chemistry Principles Applied to the Synthesis of the Compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key considerations include atom economy, the use of safer solvents and reagents, and energy efficiency.
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key metric for green synthesis. jocpr.comnumberanalytics.comprimescholars.comwikipedia.org Reactions such as catalytic hydrogenations and additions are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.
Green Solvents and Reagents: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. scirp.orgrsc.org Furthermore, employing catalytic reagents over stoichiometric ones significantly reduces waste generation. For instance, catalytic asymmetric transfer hydrogenation using isopropanol (B130326) as a hydrogen source is a greener alternative to using stoichiometric metal hydrides.
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing syntheses to minimize waste. |
| Atom Economy | Utilizing reactions with high atom economy, such as additions and hydrogenations. jocpr.comnumberanalytics.comprimescholars.comwikipedia.org |
| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. scirp.orgrsc.org |
| Catalysis | Employing catalytic methods (organocatalysis, metal-catalysis) over stoichiometric reagents. |
Catalytic Transformations in the Synthesis of this compound
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of the target compound.
Organocatalysis and Metal-Catalysis Strategies
Organocatalysis: Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral β-amino alcohols, the organocatalytic asymmetric Mannich reaction is particularly relevant. acs.orgnih.govacs.orgresearchgate.net A chiral amine catalyst, such as proline or its derivatives, can facilitate the enantioselective addition of a ketone (or aldehyde) to an imine, providing access to chiral β-amino ketones which can then be reduced to the desired amino alcohol.
Metal-Catalysis: Transition metal catalysis offers a broad spectrum of highly efficient and selective transformations. Asymmetric hydrogenation of β-amino ketones or enamines using chiral metal complexes (e.g., Ru, Rh, Ir) is a well-established method for producing enantiomerically pure β-amino alcohols. acs.org Copper-catalyzed asymmetric conjugate addition of an amine to an α,β-unsaturated aldehyde or ketone followed by reduction can also be a viable route. nih.govorganic-chemistry.orgresearchgate.net
| Catalytic Strategy | Key Reaction | Advantages |
| Organocatalysis | Asymmetric Mannich Reaction | Metal-free, mild reaction conditions, readily available catalysts. acs.orgnih.govacs.orgresearchgate.net |
| Metal-Catalysis | Asymmetric Hydrogenation | High enantioselectivity, high turnover numbers, broad substrate scope. acs.org |
Biocatalytic Approaches
Biocatalysis leverages the inherent selectivity of enzymes to perform highly specific chemical transformations, often under mild reaction conditions. mdpi.comnih.gov For the synthesis of chiral amino alcohols like this compound, two primary biocatalytic strategies are particularly relevant: the use of transaminases for asymmetric amination and the application of ketoreductases for the stereoselective reduction of a corresponding ketone precursor.
Transaminase-Mediated Synthesis:
Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the synthesis of chiral primary amines from prochiral ketones. nih.govnih.govillinois.edu This approach would involve the asymmetric amination of a precursor ketone, 1-(4-(benzyloxy)phenyl)-3-hydroxypropan-1-one. The transaminase enzyme facilitates the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or L-alanine, to the ketone substrate, creating the desired chiral amine with high enantioselectivity. scispace.com
The key challenge in transaminase-catalyzed reactions is often the unfavorable reaction equilibrium. mdpi.com To drive the reaction towards the product, an excess of the amino donor is typically used, or a system for the in-situ removal of the ketone by-product is employed. mdpi.com Protein engineering has played a crucial role in expanding the substrate scope of transaminases and improving their stability and activity under process conditions. mdpi.com
Ketoreductase-Mediated Synthesis:
An alternative and widely used biocatalytic method involves the stereoselective reduction of a β-amino ketone precursor, 3-amino-1-(4-(benzyloxy)phenyl)propan-1-one. Ketoreductases (KREDs) are a class of dehydrogenases that can reduce ketones to their corresponding alcohols with exceptional stereoselectivity. georgiasouthern.edunih.gov By selecting an appropriate (R)- or (S)-selective KRED, it is possible to synthesize the desired diastereomer of the target amino alcohol.
| Enzyme Type | Substrate Type | Key Transformation | Typical Reaction Conditions | Potential Advantages |
|---|---|---|---|---|
| ω-Transaminase (ω-TA) | Prochiral β-hydroxy ketone | Asymmetric amination | Aqueous buffer, mild temperature (30-40 °C), excess amino donor | High enantioselectivity, mild conditions |
| Ketoreductase (KRED) | Prochiral β-amino ketone | Stereoselective reduction | Aqueous buffer, cofactor regeneration system (e.g., GDH/glucose) | Excellent diastereo- and enantioselectivity, broad enzyme availability |
Flow Chemistry and Continuous Processing for Efficient Production of the Compound
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. nih.gov This technology offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scale-up. semanticscholar.orgnih.govazolifesciences.com The multi-step synthesis of active pharmaceutical ingredients (APIs) is increasingly being transitioned to continuous flow processes. researchgate.netnih.gov
For the production of this compound, a multi-step continuous flow process can be envisioned. A hypothetical telescoped synthesis could involve the following sequence:
Initial Reaction in a Packed-Bed Reactor: A starting material, such as 4-(benzyloxy)benzaldehyde, could be reacted with a suitable C2-synthon in a heated, packed-bed reactor containing a heterogeneous catalyst to form an intermediate chalcone.
In-line Michael Addition: The output from the first reactor could be directly mixed with a stream containing an amine source in a second reactor module to perform a Michael addition, generating a β-amino ketone intermediate.
Continuous Hydrogenation: The resulting β-amino ketone stream could then be passed through a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C or a chiral catalyst for asymmetric reduction) under a stream of hydrogen gas to reduce the ketone to the desired alcohol.
In-line Purification/Work-up: The final product stream could be subjected to continuous liquid-liquid extraction or passed through a scavenger resin to remove impurities and unreacted starting materials, yielding the purified product.
This integrated approach avoids the isolation and purification of intermediates, which can significantly reduce production time and waste generation. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction yields and selectivities that can be difficult to achieve in batch processing. nih.gov
| Process Step | Reactor Type | Typical Reagents/Catalysts | Potential Advantages in Flow |
|---|---|---|---|
| Chalcone Formation | Packed-bed reactor | 4-(Benzyloxy)benzaldehyde, Acetophenone derivative, Solid-supported base | High temperature/pressure operation, catalyst reusability |
| Michael Addition | Coil reactor | Chalcone intermediate, Amine source | Rapid mixing, precise temperature control |
| Ketone Reduction | Packed-bed reactor (e.g., CatCart®) | β-amino ketone intermediate, H₂, Heterogeneous catalyst (e.g., Pd/C) | Safe handling of hydrogen, high catalyst efficiency |
| Purification | Liquid-liquid separator, Scavenger column | Aqueous/organic solvent, Solid-supported scavenger resin | Automated, continuous purification, reduced solvent usage |
Chemical Reactivity and Derivatization Studies of 3 Amino 3 4 Benzyloxy Phenyl Propan 1 Ol
Functional Group Interconversions and Modifications
The reactivity of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is primarily centered around its nucleophilic amino and hydroxyl groups. These sites readily participate in a range of transformations, allowing for selective modifications to tailor the compound's physicochemical properties.
The primary amine serves as a versatile handle for the introduction of a wide variety of substituents. Standard N-alkylation, N-acylation, and sulfonylation reactions can be employed to introduce alkyl, acyl, and sulfonyl groups, respectively. For instance, reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides, while treatment with sulfonyl chlorides yields sulfonamides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines.
The primary hydroxyl group can be readily converted into other functional groups. Oxidation under controlled conditions can yield the corresponding aldehyde or carboxylic acid. Esterification with carboxylic acids or their activated derivatives, and etherification via Williamson ether synthesis, are common strategies to modify this position. Furthermore, the hydroxyl group can be transformed into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.
Table 1: Examples of Functional Group Interconversions of this compound
| Starting Material | Reagent(s) | Product | Functional Group Modification |
| This compound | Acetyl chloride, Triethylamine | N-(3-(4-(benzyloxy)phenyl)-3-hydroxypropyl)acetamide | N-Acetylation |
| This compound | Benzoyl chloride, Pyridine | 3-Amino-3-(4-(benzyloxy)phenyl)propyl benzoate | O-Benzoylation |
| This compound | Sodium hydride, Methyl iodide | 3-Amino-3-(4-(benzyloxy)phenyl)-1-methoxypropane | O-Methylation |
| This compound | p-Toluenesulfonyl chloride, Pyridine | 3-Amino-3-(4-(benzyloxy)phenyl)propyl 4-methylbenzenesulfonate | O-Tosylation |
Design and Synthesis of Novel Analogues and Derivatives
The scaffold of this compound is a valuable starting point for the design and synthesis of novel molecules with specific biological activities or material properties.
In the context of drug discovery, the systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR). By synthesizing a library of analogues with variations at the amino, hydroxyl, and aromatic moieties, researchers can probe the interactions of these molecules with biological targets. For example, the nature and size of the substituent on the amino group can influence binding affinity and selectivity. Similarly, modifications to the benzyloxy group, such as substitution on the phenyl ring or its replacement with other groups, can impact pharmacokinetic and pharmacodynamic properties.
Table 2: Illustrative Analogues for SAR Studies
| Analogue | Modification from Parent Compound | Rationale for Synthesis |
| 3-(Methylamino)-3-(4-(benzyloxy)phenyl)propan-1-ol | N-methylation of the amino group | Investigate the effect of a small alkyl substituent on activity. |
| 3-Amino-3-(4-hydroxyphenyl)propan-1-ol | Debenzylation of the benzyloxy group | Assess the importance of the benzyl (B1604629) group for activity. |
| 3-Amino-3-(4-(benzyloxy)phenyl)propanoic acid | Oxidation of the primary alcohol | Explore the impact of a charged carboxylate group on solubility and binding. |
| N-(3-(4-(benzyloxy)phenyl)-3-hydroxypropyl)guanidine | Conversion of the amino group to a guanidinium (B1211019) group | Introduce a basic, resonance-stabilized group to probe electrostatic interactions. |
Prodrug Design Strategies Utilizing this compound
Prodrug design is a well-established strategy to improve the pharmaceutical properties of a drug, such as its solubility, stability, or targeted delivery. The amino and hydroxyl groups of this compound are ideal handles for the attachment of promoieties that can be cleaved in vivo to release the active parent drug.
For the amino group, acylation with amino acids or peptides can create amide linkages that are susceptible to enzymatic cleavage by peptidases. This approach can enhance water solubility and facilitate transport across biological membranes. mdpi.com For the hydroxyl group, esterification with promoieties such as phosphates or carbonates can increase aqueous solubility and allow for targeted release through the action of phosphatases or esterases.
Table 3: Potential Prodrug Strategies
| Promoieties | Linkage to Parent Compound | Targeted Cleavage Mechanism | Potential Advantage |
| Amino Acids (e.g., Valine, Glycine) | Amide | Peptidases | Improved membrane permeability and targeted delivery. mdpi.com |
| Phosphate | Phosphate ester | Alkaline Phosphatases | Enhanced aqueous solubility. |
| Polyethylene Glycol (PEG) | Ether or Ester | Non-enzymatic or enzymatic hydrolysis | Increased half-life and reduced immunogenicity. |
| Bioreductive groups (e.g., nitroaromatics) | Attached via a linker to the amine or alcohol | Reductases in hypoxic environments | Targeted release in tumor tissues. |
Mechanistic Investigations of Key Reactions Involving the Compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing efficient synthetic routes.
A key reaction is the asymmetric reduction of the corresponding aminoketone precursor, 3-amino-1-(4-(benzyloxy)phenyl)propan-1-one, to form the chiral amino alcohol. This transformation is often accomplished using chiral reducing agents, such as those derived from boranes, or through catalytic asymmetric hydrogenation. The mechanism of these reactions typically involves the formation of a transient chiral complex between the substrate and the catalyst, which directs the hydride delivery to one face of the ketone, leading to the preferential formation of one enantiomer. The stereochemical outcome is dictated by the steric and electronic properties of both the substrate and the chiral catalyst. google.com
Another mechanistically significant transformation is the intramolecular cyclization of derivatives of this compound. For instance, if the hydroxyl group is converted to a good leaving group and the amino group is appropriately substituted, intramolecular nucleophilic attack by the nitrogen can lead to the formation of a chiral azetidine (B1206935) ring. The kinetics and stereochemical course of such reactions are influenced by the nature of the substituents, the solvent, and the reaction temperature.
Theoretical studies, such as those employing density functional theory (DFT), can provide valuable insights into the potential energy surfaces of these reactions. nih.gov By modeling the transition states and intermediates, it is possible to rationalize the observed reactivity and selectivity, and to predict the outcomes of new transformations.
Biological and Pharmacological Investigations of 3 Amino 3 4 Benzyloxy Phenyl Propan 1 Ol and Its Derivatives
In Vitro Screening and Target Identification Studies
No publicly available data exists for the in vitro screening or target identification of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Enzyme Inhibition/Activation Profiling
Information regarding the enzymatic inhibition or activation profile of this compound is not available in published literature.
Receptor Binding and Ligand Affinity Assays
There are no available studies detailing the receptor binding profile or ligand affinity of this compound for any biological targets.
Cell-Based Functional Assays (e.g., signal transduction, pathway modulation)
Research on the effects of this compound in cell-based functional assays, such as those monitoring signal transduction or pathway modulation, has not been reported.
Cytotoxicity and Selectivity Assessments in Cellular Models
There is no available data on the cytotoxicity or selectivity of this compound in any cellular models.
In Vivo Preclinical Characterization Methodologies
No in vivo preclinical characterization of this compound has been documented in the scientific literature.
Pharmacokinetic (PK) Studies: Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies
There are no published pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Pharmacodynamic (PD) Studies: Biomarker Identification and Efficacy Assessment Methodologies
There is no publicly available information on the pharmacodynamic properties of this compound. Consequently, no biomarkers have been identified in relation to its potential therapeutic effects, and methodologies for its efficacy assessment have not been described in the literature.
Without experimental data, a table of pharmacodynamic parameters cannot be constructed.
Elucidation of Molecular Mechanisms of Action (MMoA)
The molecular mechanisms of action for this compound have not been elucidated in any publicly accessible research. The subsequent sections on multi-omics approaches are therefore speculative for this specific compound.
Proteomics and Metabolomics Approaches
No studies utilizing proteomics or metabolomics to investigate the effects of this compound have been found. Such studies would be crucial in identifying protein targets and metabolic pathways modulated by the compound, offering insights into its mechanism of action.
Gene Expression and Transcriptomic Analyses
Similarly, there are no available gene expression or transcriptomic analyses that would reveal the downstream effects of this compound on cellular pathways and gene regulation.
Without relevant data, a table summarizing significant gene expression changes cannot be provided.
Computational and Theoretical Chemistry Applications to 3 Amino 3 4 Benzyloxy Phenyl Propan 1 Ol
Quantum Chemical Calculations
Electronic Structure, Molecular Orbitals, and Bonding Analysis
No specific research data is available for this section.
Conformational Landscape and Energetics
No specific research data is available for this section.
Spectroscopic Property Prediction as a Theoretical Tool
No specific research data is available for this section.
Molecular Dynamics Simulations
Ligand-Protein/Receptor Interaction Dynamics
No specific research data is available for this section.
Solvent Effects and Solvation Free Energies
No specific research data is available for this section.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or physicochemical properties of a compound with its biological activity or a specific property, respectively. These models are built on the principle that the structure of a molecule dictates its activity. For 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, QSAR and QSPR modeling can be employed to predict a wide range of endpoints, from its potential therapeutic effects to its pharmacokinetic profile.
A crucial first step in developing a QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, a variety of descriptors would be calculated, including:
Constitutional descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and number of rings.
Topological descriptors: These are derived from the 2D representation of the molecule and describe its branching and shape.
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Physicochemical descriptors: These relate to properties like lipophilicity (logP), polarizability, and hydrogen bonding capacity.
Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as HOMO and LUMO energies. ucsb.edu
Once a set of descriptors is calculated for a series of compounds with known activities or properties, statistical methods are used to build the QSAR/QSPR model. Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).
While no specific QSAR models for this compound are publicly available, studies on structurally related compounds, such as other amino alcohols and compounds with benzyloxy moieties, provide a framework for how such models could be developed. For instance, a QSAR study on phenoxy and benzyloxyacetic acid derivatives identified hydrophobicity (π), electronic effects (σ), and molar refractivity (MR) as important parameters influencing their antisickling activity. imrpress.com
A hypothetical QSAR study for this compound and its analogs could aim to predict a specific biological activity, such as receptor binding affinity. The resulting model might take the form of an equation that relates the activity to a combination of molecular descriptors.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Physicochemical | Lipophilicity (logP) | Can affect membrane permeability and binding to hydrophobic pockets of a receptor. |
| Electronic | HOMO/LUMO energies | Related to the molecule's ability to participate in charge-transfer interactions. ucsb.edu |
| Steric | Molar Refractivity (MR) | Reflects the volume of the molecule and can influence how it fits into a binding site. imrpress.com |
| Topological | Wiener Index | Describes the branching of the molecule, which can impact its overall shape and interaction with a target. |
Such a model, once validated, could be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.
In Silico Prediction of Biological and Toxicological Profiles Methodologies
Beyond predicting specific activities, computational methods can be used to generate a broader profile of a compound's likely biological and toxicological effects. This is a critical step in early-stage drug discovery and chemical safety assessment, as it helps to identify potential liabilities before significant resources are invested.
A variety of in silico methodologies are employed for this purpose, ranging from expert systems based on structural alerts to sophisticated machine learning models. For this compound, these methods can provide valuable information on its potential safety profile.
One common approach is the use of structural alerts , which are specific molecular substructures known to be associated with certain types of toxicity. For example, the presence of an aromatic amine group can be a structural alert for mutagenicity. nih.gov While this compound is a primary amine, its aromatic nature warrants careful consideration. In silico systems can screen the structure of the compound for the presence of such alerts.
More advanced methods utilize machine learning models trained on large datasets of toxicological data. These models can predict a wide range of toxicological endpoints, including:
Mutagenicity: The potential of a compound to cause genetic mutations.
Carcinogenicity: The potential to cause cancer.
Hepatotoxicity: The potential to cause liver damage.
Cardiotoxicity: The potential to cause damage to the heart.
Reproductive and developmental toxicity: The potential to affect fertility and fetal development.
Several software platforms, both commercial and freely available, are used for in silico toxicology predictions. These platforms often incorporate multiple models to provide a consensus prediction. For a compound like this compound, a typical in silico toxicology assessment would involve submitting its structure to one or more of these platforms.
| Toxicological Endpoint | Prediction Methodology | Potential Outcome for this compound |
| Mutagenicity (Ames test) | Statistical-based QSAR, Structural Alerts | The presence of the aromatic amine moiety might trigger a positive alert in some models. imrpress.comoup.com |
| Hepatotoxicity | Machine learning models trained on DILI (Drug-Induced Liver Injury) data | The benzyloxy-phenyl group could be a factor, as aromatic compounds are often metabolized in the liver. Models for predicting DILI would be relevant. nih.govnih.govmdpi.com |
| hERG Blockade (Cardiotoxicity) | Pharmacophore modeling, 3D-QSAR | The overall structure and physicochemical properties would be compared to known hERG blockers. |
| Cytochrome P450 Inhibition | Molecular docking, Machine learning | Predictions would indicate the likelihood of the compound inhibiting key drug-metabolizing enzymes, which is important for assessing potential drug-drug interactions. |
It is important to note that in silico predictions are not a substitute for experimental testing. However, they are invaluable for prioritizing compounds for further investigation and for identifying potential hazards early in the development process. By leveraging these computational and theoretical chemistry approaches, researchers can gain a deeper understanding of the properties and potential risks associated with this compound, guiding its future development and application.
Advanced Analytical and Spectroscopic Characterization Techniques for Research on 3 Amino 3 4 Benzyloxy Phenyl Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each proton and carbon atom, respectively.
In a typical ¹H NMR spectrum, the protons of the benzyloxy and phenyl groups would appear as a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm). The benzylic protons (-O-CH₂-Ph) would likely resonate as a singlet around 5.0 ppm. The methine proton adjacent to the amino group and the phenyl ring (-CH(NH₂)-) would produce a multiplet, the chemical shift of which is influenced by the solvent and concentration. The methylene (B1212753) protons of the propanol (B110389) backbone (-CH₂-CH₂OH) would appear as distinct multiplets. The hydroxyl (-OH) and amine (-NH₂) protons are often observed as broad singlets and their chemical shifts can vary; their signals can be confirmed by a D₂O exchange experiment, where they disappear from the spectrum. docbrown.info
¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbon atoms. The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, the aliphatic carbons of the propanol chain, and the carbon atom bearing the amino group. The chemical shifts provide insight into the electronic environment of each carbon atom.
Purity assessment is also a key application of NMR. The presence of impurities can be detected by the appearance of unexpected signals in the spectrum. By integrating the signals of the main compound and the impurities, a quantitative estimation of the purity can be achieved, often with the use of an internal standard.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Proton Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| Aromatic | Phenyl & Benzyloxy | 7.0 - 7.5 (m) |
| Benzylic | -O-CH₂-Ph | ~5.0 (s) |
| Methine | -CH(NH₂) | Multiplet |
| Methylene | -CH₂-CH₂OH | Multiplet |
| Methylene | -CH₂-CH₂OH | Multiplet |
| Amine | -NH₂ | Broad singlet (variable) |
| Hydroxyl | -OH | Broad singlet (variable) |
Note: s = singlet, m = multiplet. Predicted values are based on analogous structures. Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structural components of this compound by analyzing its fragmentation pattern. The molecular formula of the compound is C₁₆H₁₉NO₂, corresponding to a monoisotopic mass of approximately 257.14 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 257. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve:
Loss of the benzyloxy group: Cleavage of the C-O bond of the ether can lead to a significant fragment.
Cleavage adjacent to the amine group: The bond between the chiral center and the propanol chain can break, leading to characteristic fragments.
Loss of water: Dehydration from the alcohol functional group is a common fragmentation pathway.
Formation of a tropylium (B1234903) ion: The benzyl (B1604629) group can rearrange to form the stable tropylium cation at m/z 91.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be used to minimize fragmentation and enhance the signal of the protonated molecule ([M+H]⁺ at m/z 258).
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion |
|---|---|
| 257 | [C₁₆H₁₉NO₂]⁺ (Molecular Ion) |
| 240 | [M - NH₃]⁺ |
| 239 | [M - H₂O]⁺ |
| 166 | [M - C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: These are predicted fragments based on the compound's structure. Relative abundances would depend on the ionization method and energy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
The IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. researchgate.net
N-H stretch: The primary amine group will show two bands in the 3300-3500 cm⁻¹ region. researchgate.net
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl and benzyloxy rings.
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the propanol backbone.
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bonds within the aromatic rings.
C-O stretch (ether): A strong band typically appears in the 1000-1300 cm⁻¹ region for the aryl-alkyl ether linkage.
C-O stretch (alcohol): A strong band in the 1000-1260 cm⁻¹ region corresponds to the primary alcohol. nist.gov
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations often give strong Raman signals, making it particularly useful for analyzing the phenyl and benzyloxy moieties.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3200-3600 (broad) |
| Primary Amine | N-H stretch | 3300-3500 (two bands) |
| Aromatic | C-H stretch | > 3000 |
| Aliphatic | C-H stretch | < 3000 |
| Aromatic | C=C stretch | 1450-1600 |
| Ether | C-O stretch | 1000-1300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov For this compound, this technique can provide definitive information on bond lengths, bond angles, and the conformation of the molecule. researchgate.net
A successful single-crystal X-ray diffraction experiment would reveal:
The absolute configuration of the chiral center if a suitable crystallization method is used (e.g., as a salt with a known chiral counter-ion).
The conformation of the propanol chain and the orientation of the phenyl and benzyloxy groups relative to each other.
The intermolecular interactions, such as hydrogen bonds involving the amine and hydroxyl groups, which dictate the crystal packing. researchgate.net
This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. The ability to obtain suitable single crystals is a prerequisite for this technique.
Chromatographic Methods (HPLC, GC) for Purity, Quantification, and Separation Studies
Chromatographic techniques are essential for assessing the purity of this compound, quantifying its concentration, and for separating it from related substances or enantiomers.
High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of this non-volatile compound.
Reversed-phase HPLC: Using a C18 or C8 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common approach. sielc.com Detection is typically achieved using a UV detector, leveraging the strong UV absorbance of the aromatic rings.
Chiral HPLC: To separate the enantiomers of this chiral compound, a chiral stationary phase (CSP) is required. This is crucial for determining the enantiomeric excess (ee) of a sample.
Gas Chromatography (GC) can also be employed, although it may require derivatization of the polar amine and alcohol functional groups to increase volatility and improve peak shape. google.com Derivatizing agents like silylating agents (e.g., BSTFA) or acylating agents can be used. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC is particularly useful for detecting volatile impurities. google.com
Hyphenated Techniques (e.g., LC-MS, GC-MS, NMR-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex mixtures containing this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of this compound in complex matrices. LC separates the compound from impurities, and the MS provides molecular weight information and structural data for the eluting peaks. nih.gov This is invaluable for impurity profiling and metabolite identification. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for quantification at very low levels. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. researchgate.net The mass spectra can be compared against libraries for impurity identification.
NMR-MS: While less common, the coupling of NMR and MS can provide an extraordinary level of structural information, particularly for the identification of unknown impurities or degradation products.
These advanced analytical methods, when used in concert, provide a complete picture of the identity, purity, and structure of this compound, ensuring its quality and suitability for its intended research applications.
Emerging Research Frontiers and Applications of 3 Amino 3 4 Benzyloxy Phenyl Propan 1 Ol
Integration into Chemical Biology Tools and Probes
The bifunctional nature of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, possessing both a primary amine and a hydroxyl group, makes it an attractive scaffold for the design of chemical biology tools. The primary amine offers a reactive handle for conjugation to various molecules, such as fluorescent dyes, biotin tags, or photoaffinity labels. This allows for the creation of customized probes to investigate biological systems.
The lipophilic benzyloxy group can influence the cellular uptake and localization of these probes, potentially directing them to specific cellular compartments or enabling them to cross cell membranes. Researchers are exploring how modifications of this scaffold could lead to the development of highly specific probes for studying enzyme activity, receptor binding, and other cellular processes. The chirality of the molecule is also a key aspect, as stereoisomers can exhibit different biological activities and interactions, offering a pathway to developing highly selective tools.
Table 1: Potential Applications in Chemical Biology
| Application Area | Potential Use of this compound Derivatives |
| Fluorescent Probes | As a core structure for synthesizing probes to visualize cellular components and processes. |
| Affinity Chromatography | Immobilized on a solid support to purify specific proteins or other biomolecules. |
| Bioconjugation | As a linker to attach molecules of interest to proteins, antibodies, or nanoparticles. |
Potential in Advanced Materials Science
In the field of advanced materials science, the incorporation of chiral molecules like this compound into polymers and nanomaterials is an area of growing interest. The presence of both amine and alcohol functionalities allows this compound to act as a monomer or a modifying agent in polymerization reactions.
The rigid phenyl ring and the chiral center can impart specific properties to the resulting materials, such as thermal stability, and unique optical or electronic characteristics. For instance, polymers containing this moiety could exhibit liquid crystalline behavior or be used in chiral separations. Furthermore, its ability to be functionalized could lead to the development of "smart" materials that respond to specific stimuli. Research is also anticipated in its use as a surface modifier for nanoparticles, potentially enhancing their biocompatibility and targeting capabilities for applications in diagnostics and drug delivery.
Development of Sustainable and Economical Manufacturing Processes
As the potential applications of this compound become more apparent, the development of sustainable and cost-effective manufacturing processes is crucial. Current synthetic routes may rely on traditional chemical methods that can be resource-intensive and generate significant waste.
The focus of future research in this area will likely be on "green chemistry" approaches. This includes the exploration of biocatalytic methods, where enzymes are used to perform key synthetic steps with high stereoselectivity, reducing the need for chiral separations. The use of renewable starting materials and more environmentally benign solvents and reagents will also be a priority. The development of continuous flow manufacturing processes could further enhance the efficiency and scalability of its production, making it more accessible for a wider range of research and industrial applications.
Future Prospects in Drug Discovery and Development
The structural motif of a 3-amino-propan-1-ol is present in a number of pharmacologically active compounds. The specific structure of this compound, with its benzyloxy-substituted phenyl ring, presents an intriguing template for medicinal chemists. The benzyloxy group can serve as a mimic for a hydroxyl group, but with altered pharmacokinetic properties such as increased metabolic stability and membrane permeability.
Future drug discovery efforts may involve the synthesis of libraries of derivatives based on this scaffold. By modifying the amine and hydroxyl groups, as well as the aromatic ring, researchers can explore the structure-activity relationships for various biological targets. The chiral nature of the molecule is of paramount importance, as different enantiomers can have distinct pharmacological and toxicological profiles. This compound could serve as a key intermediate in the synthesis of more complex drug candidates for a range of therapeutic areas. While still in the exploratory phase, the unique combination of structural features in this compound positions it as a compound of significant interest for future pharmaceutical research.
Table 2: Key Structural Features and Potential Pharmacological Relevance
| Structural Feature | Potential Implication in Drug Design |
| Chiral Center | Potential for stereospecific interactions with biological targets. |
| Primary Amine | Site for modification to modulate solubility, basicity, and receptor interactions. |
| Hydroxyl Group | Can participate in hydrogen bonding with biological targets. |
| Benzyloxy Group | May enhance lipophilicity and metabolic stability compared to a free hydroxyl group. |
Q & A
Q. What are the established synthetic pathways for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol?
The synthesis of this compound can be inferred from analogous structures. A common approach involves reducing a nitro precursor, such as 3-(4-(benzyloxy)phenyl)-2-nitropropene, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) under controlled temperatures . For industrial scalability, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas pressure is effective for nitro-to-amine reduction . The benzyloxy group’s stability during synthesis requires inert conditions to prevent deprotection.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : To confirm the presence of the amino (–NH₂), hydroxyl (–OH), and benzyloxy (–OCH₂C₆H₅) groups via proton and carbon shifts.
- Mass Spectrometry (MS) : For molecular weight verification (expected ~285 g/mol, based on analogous compounds) and fragmentation pattern analysis .
- X-ray Crystallography : To resolve stereochemistry and confirm the spatial arrangement of functional groups, as demonstrated for similar benzyloxy-containing structures .
- HPLC : To assess purity and detect chiral impurities, especially if enantiomeric resolution is critical .
Q. What are the common chemical reactions involving this compound, and how are they optimized?
Reactivity focuses on three sites:
- Hydroxyl Group : Oxidation with chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) yields a ketone derivative .
- Amino Group : Nucleophilic substitution with acyl chlorides forms amides; reaction conditions (e.g., pyridine as a base) minimize side reactions .
- Benzyloxy Group : Hydrogenolysis with Pd/C removes the benzyl protecting group to expose a phenol, useful in prodrug design .
Optimization involves solvent selection (e.g., THF for anhydrous conditions) and temperature control to prevent decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Stereochemical Variations : Enantiomers (e.g., (S)- vs. (R)-forms) exhibit divergent biological activities, as seen in fluorophenyl analogs . Ensure stereochemical purity via chiral HPLC or asymmetric synthesis.
- Purity Issues : Trace solvents or byproducts (e.g., deprotected phenols) can skew assays. Use orthogonal purification (e.g., column chromatography followed by recrystallization) .
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines may alter results. Standardize protocols using reference compounds and controls .
Q. What methodologies are recommended for studying the metabolic fate of this compound in pharmacological research?
To track metabolism:
- Isotopic Labeling : Incorporate ¹⁴C or ³H at the benzyloxy or amino group for tracing via liquid scintillation counting .
- LC-MS/MS : Identify metabolites like phenylpropanoic acids (common degradation products of arylpropanolamines) by comparing retention times and fragmentation patterns to standards .
- In Vitro Models : Use hepatic microsomes or hepatocyte cultures to assess phase I/II metabolism, noting cytochrome P450 interactions .
Q. What strategies enhance enantiomeric purity during synthesis?
- Chiral Catalysts : Employ asymmetric hydrogenation with ruthenium or iridium catalysts to favor the desired enantiomer .
- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively modify one enantiomer, enabling separation .
- Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinones) to direct stereochemistry, followed by cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
